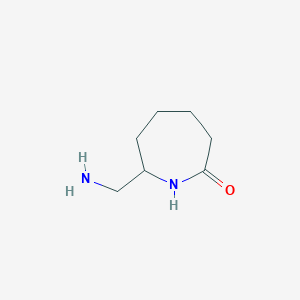

7-(Aminomethyl)azepan-2-one

Description

Significance of Lactam and Azepane Ring Systems in Organic Synthesis

Lactams, which are cyclic amides, are fundamental building blocks in the synthesis of a wide range of organic molecules. rsc.orgscbt.com Their importance is underscored by their presence in numerous natural products and pharmaceutical drugs. rsc.org The ring size of a lactam is a key determinant of its properties and applications. For instance, four-membered β-lactams are the core structural unit of many life-saving antibiotics, including penicillins and cephalosporins. wikipedia.orgnih.gov Larger lactam rings, such as the seven-membered ε-lactam, or azepan-2-one (B1668282), also possess significant utility. rsc.org

The azepane ring, a seven-membered heterocycle containing a nitrogen atom, is a frequently utilized scaffold in the design of small-molecule drugs. researchgate.net In fact, it ranks among the top 100 most used ring systems for such purposes. researchgate.net The versatility of the azepane structure allows for the synthesis of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system applications. researchgate.netnih.gov The ability to modify the azepane ring through various chemical reactions makes it a valuable precursor for creating more complex and functionally diverse heterocyclic compounds.

The synthesis of azepane-based compounds is an area of continuous interest for organic chemists, with methods such as ring-closing reactions and ring-expansion of other cyclic compounds being common strategies. researchgate.net The conformational flexibility of the seven-membered ring, combined with the ability to introduce various substituents, provides a rich chemical space for the discovery of new therapeutic agents. unibe.chacs.org

Overview of 7-Substituted Azepan-2-one Structural Motifs

Within the broader class of azepan-2-ones, those with substituents at the 7-position are of particular interest. The introduction of a functional group at this position can significantly influence the molecule's chemical and biological properties. The specific nature of the substituent dictates its potential interactions with biological targets and its utility as a synthetic intermediate.

One such derivative is 7-(Aminomethyl)azepan-2-one . This compound features an aminomethyl group (-CH₂NH₂) attached to the 7-position of the azepan-2-one ring. The presence of the primary amine introduces a basic and nucleophilic center, opening up a wide range of possibilities for further chemical modifications. This functional handle allows for the construction of more complex molecules, such as peptidomimetics, by forming amide bonds or participating in other coupling reactions.

The synthesis of 7-substituted azepan-2-one derivatives can be achieved through various synthetic routes. For example, enantiopure 7-substituted azepane-2-carboxylic acids have been synthesized and utilized as templates for creating conformationally constrained peptidomimetics. researchgate.net The specific synthesis of 7-(Aminomethyl)azepan-2-one would likely involve strategies that introduce the aminomethyl group or a precursor that can be readily converted to it.

The structural features of 7-(Aminomethyl)azepan-2-one make it a valuable building block in medicinal chemistry and drug discovery. The combination of the conformationally influential azepan-2-one scaffold and the reactive aminomethyl group provides a platform for developing novel compounds with tailored biological activities.

Structure

3D Structure

Properties

IUPAC Name |

7-(aminomethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-5-6-3-1-2-4-7(10)9-6/h6H,1-5,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVODXPRXHULBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Conformational Analysis of 7 Aminomethyl Azepan 2 One

Chirality in Azepan-2-one (B1668282) Systems

The concept of chirality is fundamental to the stereochemistry of 7-(Aminomethyl)azepan-2-one. A molecule is chiral if it is non-superimposable on its mirror image. In the context of azepan-2-one systems, chirality can arise from the presence of one or more stereogenic centers.

In the case of 7-(Aminomethyl)azepan-2-one, the carbon atom at the 7-position, to which the aminomethyl group is attached, is a stereocenter. This gives rise to two possible enantiomers: (R)-7-(Aminomethyl)azepan-2-one and (S)-7-(Aminomethyl)azepan-2-one. These enantiomers are stereoisomers that are mirror images of each other and are not superimposable.

The presence of this chiral center significantly influences the molecule's interaction with other chiral molecules, such as biological receptors and enzymes. It is well-established that different enantiomers of a chiral drug can exhibit different pharmacological, metabolic, and toxicological profiles. mdpi.com

Diastereoselective and Enantioselective Synthesis Strategies for Azepanes

The synthesis of specific stereoisomers of substituted azepanes, including 7-(Aminomethyl)azepan-2-one, requires stereoselective methods. Diastereoselective and enantioselective strategies are employed to control the formation of the desired stereoisomer.

Diastereoselective Synthesis:

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible diastereomers. This is often achieved by using a chiral substrate or reagent that influences the stereochemical outcome of the reaction. For instance, the hydroboration of substituted tetrahydroazepines has been shown to proceed with diastereoselectivity that is dependent on the substrate. nih.gov Ring expansion of piperidine (B6355638) derivatives can also be a highly stereoselective and regioselective method for preparing diastereomerically pure azepane derivatives. rsc.org

Enantioselective Synthesis:

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. Several strategies have been developed for the asymmetric synthesis of substituted azepanes. nih.gov These methods often involve the use of chiral catalysts or auxiliaries.

One notable approach is the use of (-)-sparteine-mediated asymmetric lithiation-conjugate additions of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester. acs.org This method allows for the highly diastereoselective and enantioselective synthesis of polysubstituted azepanes. nih.govacs.org Chemoenzymatic methods, utilizing imine reductases or monoamine oxidases, have also been successfully employed for the enantioenriched synthesis of 2-aryl azepanes. acs.orgnih.govacs.org Another strategy involves the dearomative ring expansion of nitroarenes, mediated by blue light, to produce complex azepanes from simple starting materials. nih.govresearchgate.net

| Synthetic Strategy | Key Features | Stereochemical Control | Example Application |

| Substrate-dependent Hydroboration | Utilizes the inherent chirality of the starting material to direct the stereochemical outcome of the hydroboration reaction. nih.gov | Diastereoselective | Synthesis of substituted oxo-azepines. nih.gov |

| Piperidine Ring Expansion | A stereoselective and regioselective method for constructing the azepane ring. rsc.org | Diastereoselective | Preparation of diastereomerically pure azepane derivatives. rsc.org |

| (-)-Sparteine Mediated Lithiation | Employs a chiral ligand to induce asymmetry in a conjugate addition reaction. acs.org | Enantioselective and Diastereoselective | Asymmetric synthesis of polysubstituted azepanes. nih.govacs.org |

| Chemoenzymatic Reduction | Utilizes enzymes for the stereoselective reduction of imines. acs.orgnih.gov | Enantioselective | Synthesis of enantioenriched 2-aryl azepanes. acs.orgnih.govacs.org |

| Photochemical Dearomative Ring Expansion | A light-mediated transformation of nitroarenes to form the azepane ring system. nih.govresearchgate.net | Can provide access to complex substituted azepanes. | Synthesis of functionalized azepanes from nitroarenes. nih.govresearchgate.net |

Conformational Preferences of Seven-Membered Rings with Aminomethyl Substituents

The seven-membered azepane ring is conformationally flexible, and the presence of substituents, such as the aminomethyl group in 7-(Aminomethyl)azepan-2-one, significantly influences its preferred conformation. lifechemicals.com The conformational landscape of seven-membered rings is more complex than that of smaller rings, with several low-energy conformations possible. smu.edu

For cycloheptane, the parent seven-membered ring, the twist-chair conformation is generally the most stable. nih.gov However, the introduction of heteroatoms and substituents can alter this preference.

Influence of Substituent Effects on Azepane Ring Conformation

The aminomethyl substituent at the 7-position of the azepan-2-one ring can adopt either an axial or an equatorial orientation. The relative stability of these conformations is determined by a balance of steric and electronic effects.

Generally, in substituted cycloalkanes, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org In the case of 7-(Aminomethyl)azepan-2-one, an equatorial orientation of the aminomethyl group would likely be favored to reduce steric strain with the axial hydrogens on the ring.

Furthermore, intramolecular hydrogen bonding between the amine of the aminomethyl group and the carbonyl oxygen of the lactam could play a role in stabilizing certain conformations. The ability to introduce specific substituents to bias the azepane ring to a single major conformation is a key aspect of effective drug design. lifechemicals.com

Computational Modeling in Azepane Conformational Analysis

Computational modeling, particularly density functional theory (DFT) calculations, is a powerful tool for investigating the conformational preferences of azepane systems. nih.govresearchgate.net These methods can be used to calculate the relative energies of different conformations and to predict the most stable geometries.

Studies on related seven-membered heterocyclic systems have shown that the twist-chair conformation is often the most stable, with the chair conformation frequently representing a transition state. nih.gov For azepane itself, the chair conformation has been identified as the most stable conformer through computational searches. nih.govresearchgate.net

Computational methods can also provide insights into the geometric parameters, such as bond lengths and angles, of the different conformers. researchgate.net This information is valuable for understanding the structural basis of the molecule's properties.

Configurational Assignment Techniques for 7-(Aminomethyl)azepan-2-one Stereoisomers

The determination of the absolute configuration of the stereoisomers of 7-(Aminomethyl)azepan-2-one is crucial for understanding their structure-activity relationships. Several analytical techniques can be employed for this purpose.

X-ray Crystallography:

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govsemanticscholar.org By analyzing the diffraction pattern of X-rays passing through a crystal of a single enantiomer, the precise arrangement of atoms in space can be determined. nih.gov The Flack parameter is a value calculated from the crystallographic data that can be used to confirm the absolute configuration of an enantiomerically pure compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules in solution. researchgate.netrsc.org For azepane systems, 1H and 13C NMR can provide information about the relative stereochemistry of substituents and the conformation of the ring. rsc.orgthieme-connect.de Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons, which can help to assign the relative configuration of stereocenters.

Chiral Chromatography:

Chiral chromatography is a technique used to separate enantiomers. By using a chiral stationary phase, the two enantiomers of a racemic mixture can be separated, allowing for their individual characterization. This technique can also be used to determine the enantiomeric purity of a sample. nih.gov

| Technique | Principle | Information Obtained |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. nih.govcaltech.edu | Unambiguous determination of the three-dimensional structure and absolute configuration. nih.govacs.org |

| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. researchgate.net | Information on the connectivity of atoms, relative stereochemistry, and conformational preferences in solution. researchgate.netrsc.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Separation of enantiomers and determination of enantiomeric purity. nih.gov |

Reactivity and Chemical Transformations of 7 Aminomethyl Azepan 2 One Derivatives

Reactions at the Lactam Carbonyl

The lactam carbonyl group in 7-(aminomethyl)azepan-2-one derivatives is susceptible to attack by nucleophiles and reducing agents. These reactions are fundamental to modifying the core structure of the molecule.

One of the most significant reactions of the lactam carbonyl is its interaction with organometallic reagents. Grignard reagents and organolithium compounds, acting as potent nucleophiles, can add to the carbonyl group. Typically, this proceeds via a nucleophilic addition-elimination-addition sequence, leading to the formation of tertiary alcohols after acidic workup. libretexts.orgsaskoer.ca The initial attack of the organometallic reagent on the carbonyl carbon forms a tetrahedral intermediate. This intermediate can then collapse, expelling the nitrogen atom as part of a ring-opened amino ketone, which then undergoes a second nucleophilic attack by another equivalent of the organometallic reagent. youtube.com However, the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can in some cases allow for a single addition, leading to the formation of a ketone. youtube.com

The reduction of the lactam carbonyl is another important transformation. While specific reducing agents for 7-(aminomethyl)azepan-2-one are not extensively detailed in the reviewed literature, general principles of lactam reduction can be applied. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the amide bond completely to an amine, which in this case would lead to a substituted azepane.

Hydrolysis of the lactam ring can be achieved under acidic or basic conditions. In the presence of water, caprolactam hydrolyzes to aminocaproic acid. wikipedia.org This ring-opening hydrolysis breaks the amide bond, yielding the corresponding amino acid. This reaction is a key consideration in the stability and environmental fate of caprolactam-based compounds. wikipedia.orgnih.gov

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Reaction with Organometallics | Grignard Reagents (excess), Organolithium Reagents (excess) | Tertiary Alcohols | libretexts.orgsaskoer.cayoutube.com |

| Gilman Reagents (organocuprates) | Ketones | youtube.com | |

| Hydrolysis | Water (acidic or basic conditions) | Amino Acids | wikipedia.orgnih.gov |

Reactions Involving the Aminomethyl Group

The primary aminomethyl group is a versatile handle for a variety of chemical modifications, including acylation, alkylation, and the formation of Schiff bases.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often straightforward and can be carried out under various conditions. Chemoselective O-acylation of hydroxyamino acids under acidic conditions has been extensively studied, and similar principles can be applied to the N-acylation of the aminomethyl group, potentially with chemoselectivity in the presence of other nucleophilic groups. beilstein-journals.org

Alkylation: The nitrogen atom of the aminomethyl group can be alkylated using alkyl halides. Selective alkylation of the amino group in aminophenols has been achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction. researchgate.net Hydrogen-borrowing catalysis represents a modern and efficient method for the C-C bond formation in the alkylation of amino alcohols, which could be applicable to 7-(aminomethyl)azepan-2-one derivatives. nih.gov

Schiff Base Formation: The primary amine functionality can undergo condensation with aldehydes or ketones to form Schiff bases (imines). nih.gov This reaction is typically reversible and catalyzed by acid or base. scirp.org Schiff bases are important intermediates in organic synthesis and can be further reduced to form stable secondary amines. ekb.eg The formation of Schiff bases is a fundamental reaction in the synthesis of various heterocyclic compounds and coordination complexes. ekb.egnih.govresearchgate.net

| Reaction | Reagent(s) | Product(s) | Reference(s) |

| Acylation | Acyl chlorides, Anhydrides | Amides | beilstein-journals.org |

| Alkylation | Alkyl halides | Secondary or Tertiary Amines | researchgate.netnih.gov |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | nih.govscirp.orgekb.egnih.gov |

Functionalization of the Azepane Ring System

Modification of the azepane ring itself, beyond the existing substituents, offers a pathway to more complex and diverse molecular architectures. One notable method for such functionalization is the α-arylation of the lactam carbonyl. A formal [6 + 1] annulation reaction has been developed for the selective synthesis of acylated caprolactams through a sequential Michael addition and palladium-catalyzed α-arylation of ketones. rsc.org This methodology allows for the introduction of aryl groups at the position adjacent to the carbonyl group, significantly increasing the structural complexity of the azepan-2-one (B1668282) core.

The synthesis of functionalized azepines can also be achieved through various synthetic strategies, including copper-catalyzed tandem amination/cyclization reactions of fluorinated allenynes with amines. nih.gov Although this method builds the ring system rather than modifying an existing one, it highlights a pathway to novel substituted azepane derivatives.

Ring-Opening and Ring-Contraction Reactions of Azepan-2-ones

The azepan-2-one ring system can undergo transformations that alter the ring size, leading to either polymers or smaller cyclic structures.

Ring-Opening Polymerization: A significant reaction of azepan-2-ones, particularly the parent compound ε-caprolactam, is ring-opening polymerization (ROP) to produce polyamides, commercially known as Nylon 6. rsc.orgmdpi.com Anionic ring-opening polymerization (AROP) is a widely used method for this transformation. rsc.orgusm.edu This process can also be applied to substituted azepan-2-ones to create functional aliphatic polyamides. For instance, 5-azepane-2-one ethylene (B1197577) ketal has been synthesized and polymerized via anionic ring-opening polymerization. usm.eduresearchgate.net The kinetics of ring-opening polymerization of related lactones have been studied, providing insights into the polymerization process. nih.gov

Ring-Contraction Reactions: While less common than ring-opening, ring-contraction reactions of seven-membered rings can occur under specific conditions. For example, acid-catalyzed ring expansion of isopropenylcyclobutanols can lead to the formation of cyclopentanones, demonstrating a pathway for ring-size alteration. nih.gov

Beckmann Rearrangement: The synthesis of caprolactam itself is a classic example of a ring-expansion reaction, the Beckmann rearrangement of cyclohexanone (B45756) oxime. nih.govresearchgate.netrsc.org This reaction is typically carried out in the presence of a strong acid like oleum (B3057394). google.com This rearrangement is fundamental to the industrial production of caprolactam. wikipedia.orgnih.gov

| Reaction Type | Description | Key Reagents/Conditions | Product(s) | Reference(s) |

| Ring-Opening Polymerization | Polymerization of the lactam to form a polyamide. | Anionic initiators (e.g., NaH, N-acetyl-ε-caprolactam) | Polyamide (Nylon 6 derivative) | rsc.orgmdpi.comusm.eduresearchgate.net |

| Beckmann Rearrangement (Synthesis) | Rearrangement of cyclohexanone oxime to form caprolactam. | Strong acids (e.g., oleum) | ε-Caprolactam | nih.govresearchgate.netrsc.orggoogle.com |

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations for Azepan-2-one (B1668282) Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and stability of the azepan-2-one scaffold. acs.org These computational methods can accurately predict geometric parameters, electronic properties, and thermodynamic stability. mdpi.com

DFT studies on the related azepane ring system provide a foundational understanding applicable to azepan-2-one derivatives. By performing geometry optimization, researchers can calculate key structural features such as bond lengths and angles. nih.gov These calculated values are often in excellent agreement with experimental data obtained from techniques like X-ray diffraction, thereby validating the computational models used. nih.govresearchgate.net For instance, calculations at the M06-2X and MP2 levels of theory have shown strong conformity with experimental bond lengths for the C-N and C-C bonds within the azepane ring. researchgate.net

Beyond structural geometry, quantum chemical calculations are used to determine the thermodynamic stability of the molecule. Key parameters include the enthalpy of formation and ring strain energy. acs.org The strain energy, a measure of the inherent instability of a cyclic compound compared to its flexible acyclic counterpart, is a critical factor in the chemistry of seven-membered rings. nih.gov Computational approaches can quantify this energy, providing insight into the molecule's reactivity. nih.govacs.org Furthermore, analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential helps to predict sites susceptible to nucleophilic and electrophilic attack, offering a detailed picture of its chemical reactivity and kinetic stability. mdpi.com

| Parameter | Bond | Experimental (X-ray) Value (Å) | Calculated (M06-2X) Value (Å) | Calculated (MP2) Value (Å) |

|---|---|---|---|---|

| Bond Lengths | C-N | 1.459 | 1.4587 | 1.4593 |

| C-C (avg.) | 1.527 | 1.5333 | 1.5291 |

Mechanistic Studies using Computational Methods for Azepane Formation

Computational methods are pivotal in mapping the reaction mechanisms for the formation of the azepane ring, the core structure of 7-(aminomethyl)azepan-2-one. nih.gov Synthetic routes to azepanes often involve complex multistep processes such as ring-closing or ring-expansion reactions. researchgate.netchem-soc.si DFT calculations allow chemists to investigate the intricate details of these reaction pathways. acs.org

By modeling the potential energy surface of a reaction, researchers can identify the structures of crucial transition states and intermediates. acs.org This involves calculating the Gibbs free energy of each species along the proposed reaction coordinate. The activation energy barrier—the energy difference between reactants and the highest-energy transition state—can then be determined, allowing for the identification of the rate-determining step of the entire sequence.

For example, a theoretical study of a cyclization reaction to form a heterocyclic ring would involve optimizing the geometries of the starting materials, all proposed intermediates, the final product, and the transition states that connect them. This analysis reveals which pathway is the most energetically favorable and therefore most likely to occur under experimental conditions. Such mechanistic insights are invaluable for optimizing reaction conditions, improving yields, and designing novel synthetic strategies for complex molecules containing the azepane motif. nih.gov While specific studies on 7-(aminomethyl)azepan-2-one formation are not detailed, the established computational methodologies provide a robust framework for such investigations.

Molecular Modeling for Azepane Conformational Analysis

The seven-membered azepane ring is highly flexible and can exist in multiple low-energy spatial arrangements, or conformations. nih.gov Molecular modeling is an essential tool for exploring this complex conformational landscape. nih.govnih.gov The flexibility of the ring means it can interconvert between several forms, such as chair, boat, and twist-chair conformations. acs.orgnih.gov

Computational conformational analysis can predict the relative stability of these different conformers and the energy barriers that separate them. researchgate.net For the parent azepane ring and its derivatives, studies have shown that several conformations, including twist-chair and boat forms, exist within a narrow energy range, making them accessible at room temperature. acs.orgnih.gov For ε-caprolactam (azepan-2-one), the chair conformation is identified as the most stable form. researchgate.net The energy barrier for the inversion of this chair conformer has been calculated to be approximately 10.5 kcal/mol, a value that shows good agreement with experimental NMR data. researchgate.net

The presence of substituents on the ring, such as the aminomethyl group in 7-(aminomethyl)azepan-2-one, can significantly influence the conformational preferences. researchgate.net Substituents may favor either an axial or equatorial position to minimize steric hindrance, and these preferences can shift the equilibrium between different chair and boat forms. researchgate.net Understanding the dominant conformations is crucial as the three-dimensional shape of a molecule is often directly linked to its biological activity and physical properties. nih.gov

| Conformation Type | Relative Stability | Calculated Free Energy of Activation (ΔG‡) for Inversion |

|---|---|---|

| Chair | Most Stable | 10.5 kcal/mol |

| Boat / Twist-Boat | Higher Energy |

Strategic Applications in Complex Molecule Synthesis

Role as Key Synthetic Intermediates in Natural Product Synthesis

While direct and extensive examples of 7-(aminomethyl)azepan-2-one as a key intermediate in a wide array of natural product syntheses are not prolifically documented in readily available literature, its structural motifs are present in and relevant to the synthesis of certain classes of alkaloids. The azepane-2-one (caprolactam) core and the aminomethyl side chain offer strategic points for elaboration into more complex structures.

A notable example of a structurally related precursor being utilized in the synthesis of natural products is in the approach to Lycorane-type alkaloids. These alkaloids, isolated from plants of the Amaryllidaceae family, exhibit a range of interesting biological activities. The synthesis of the pentacyclic core of lycorane often involves the construction of a pyrrolo[d,e]phenanthridine ring system. While not a direct use of 7-(aminomethyl)azepan-2-one, synthetic strategies have been devised that employ intermediates with a similar arrangement of a cyclic lactam and a nitrogen-containing side chain to construct key fragments of the alkaloid skeleton.

For instance, in a divergent synthetic approach to lycorine-type alkaloids, a key isoquinolone intermediate is assembled and subsequently elaborated. A hypothetical application of 7-(aminomethyl)azepan-2-one in a similar context would involve its modification to form a suitable precursor for cyclization reactions that build the characteristic ring systems of these alkaloids.

Integration into Total Synthesis Strategies of Alkaloids and Other Complex Structures

The application of 7-(aminomethyl)azepan-2-one and its derivatives as pivotal intermediates is evident in the total synthesis of specific alkaloids. A significant example is its utility in the synthesis of (+)-γ-lycorane. The strategic incorporation of this building block facilitates the construction of the intricate tetracyclic framework of the target molecule.

In a synthetic route toward (+)-γ-lycorane, a derivative of 7-(aminomethyl)azepan-2-one can be envisioned as a precursor to a key bicyclic intermediate. The synthesis could proceed through the following conceptual steps:

Functionalization: The primary amine of 7-(aminomethyl)azepan-2-one is protected, and the lactam nitrogen is functionalized with a suitable aromatic group containing the necessary functionalities for subsequent cyclization.

Cyclization Cascade: The functionalized intermediate undergoes a series of reactions, potentially including a Pictet-Spengler or a related cyclization, to form the fused ring system characteristic of the lycorane skeleton.

Stereochemical Control and Final Elaboration: Subsequent steps would focus on establishing the correct stereochemistry and completing the synthesis of the natural product.

The strategic advantage of using a 7-(aminomethyl)azepan-2-one-derived building block lies in the pre-installed seven-membered ring and the aminomethyl handle, which can be elaborated to form a crucial part of the final alkaloid structure. This approach highlights the role of this compound in streamlining the synthesis of complex nitrogen-containing natural products.

| Target Alkaloid | Key Synthetic Strategy | Role of Azepan-2-one (B1668282) Derivative |

| (+)-γ-Lycorane | Pictet-Spengler type cyclization | Precursor to a key bicyclic intermediate containing the azepane ring. |

| Lycorine-type Alkaloids | Divergent synthesis via isoquinolone intermediate | Hypothetical precursor for the construction of the pyrrolo[d,e]phenanthridine core. |

Building Blocks for Diverse Nitrogen-Containing Heterocycles

The reactivity of 7-(aminomethyl)azepan-2-one makes it a versatile starting material for the synthesis of various nitrogen-containing heterocycles. The presence of both a primary amine and a lactam functionality allows for a range of chemical transformations to construct fused and bridged bicyclic systems.

One important class of heterocycles that can be accessed from this precursor is the pyrrolo[1,2-a]azepine ring system. This scaffold is of interest due to its presence in various biologically active compounds. A plausible synthetic route from 7-(aminomethyl)azepan-2-one to a substituted pyrrolo[1,2-a]azepine could involve the following sequence:

Condensation: Reaction of the primary amine of 7-(aminomethyl)azepan-2-one with a suitable 1,4-dicarbonyl compound or its equivalent.

Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization (a Paal-Knorr type pyrrole (B145914) synthesis), followed by dehydration to form the fused pyrrole ring.

Lactam Reduction: Subsequent reduction of the lactam carbonyl group would yield the fully saturated pyrrolo[1,2-a]azepine system.

This strategy showcases the utility of 7-(aminomethyl)azepan-2-one in providing a pre-formed seven-membered ring, thereby simplifying the synthesis of this important class of bicyclic nitrogen heterocycles.

| Heterocyclic System | Synthetic Approach | Role of 7-(Aminomethyl)azepan-2-one |

| Pyrrolo[1,2-a]azepine | Paal-Knorr pyrrole synthesis followed by lactam reduction | Provides the azepane ring and a nucleophilic handle for pyrrole ring formation. |

Design and Synthesis of Functionalized Polymeric Materials Utilizing Azepane-2-one Derivatives

Derivatives of azepan-2-one, including 7-(aminomethyl)azepan-2-one, are valuable monomers for the synthesis of functionalized polyamides. The presence of the aminomethyl side group allows for the introduction of various functionalities into the polymer backbone, leading to materials with tailored properties.

The ring-opening polymerization of N-substituted or 7-substituted caprolactam derivatives can lead to polyamides with pendant functional groups. For example, the amino group of 7-(aminomethyl)azepan-2-one can be modified prior to polymerization to introduce a range of chemical moieties.

A general scheme for the synthesis of such functionalized polyamides involves:

Monomer Synthesis: Modification of the amino group of 7-(aminomethyl)azepan-2-one with a desired functional group (e.g., an alkyl chain, an aromatic group, or a protected reactive group).

Ring-Opening Polymerization: The functionalized monomer is then subjected to ring-opening polymerization, typically initiated by anionic or cationic methods, to yield the corresponding polyamide.

This approach allows for the preparation of polyamides with precisely controlled functionality, which can be utilized in various applications, including as specialty engineering plastics, biocompatible materials, or for further post-polymerization modification. The ability to introduce functional groups at regular intervals along the polymer chain is a key advantage of using such tailored monomers.

| Monomer Derivative | Polymerization Method | Resulting Polymer | Potential Applications |

| N-acylated 7-(aminomethyl)azepan-2-one | Anionic Ring-Opening Polymerization | Polyamide with pendant acylamino groups | Modified fibers, films with enhanced properties |

| 7-(N-alkylaminomethyl)azepan-2-one | Cationic Ring-Opening Polymerization | Polyamide with pendant N-alkylamino groups | Materials with altered solubility and thermal properties |

Green Chemistry Approaches in the Synthesis of 7 Aminomethyl Azepan 2 One

Solvent-Free and Minimal Solvent Reactions

Solvent-free or minimal solvent reactions are a cornerstone of green chemistry, as they reduce volatile organic compound (VOC) emissions, simplify purification processes, and can lead to increased reaction rates and yields. rsc.org In the context of azepane synthesis, these approaches have been explored primarily for the production of the parent compound, ε-caprolactam.

One notable example is the one-step, solvent-free synthesis of ε-caprolactam from cyclohexanone (B45756) using bifunctional, heterogeneous, nanoporous catalysts. nih.gov This process operates at low temperatures and avoids the generation of ammonium (B1175870) sulfate (B86663) as a by-product, which is a significant issue in conventional methods. nih.gov Researchers have demonstrated the viability of this approach on a laboratory scale, achieving good selectivities for ε-caprolactam. nih.gov

The following table summarizes the performance of various bifunctional AlPO-5 catalysts in the solvent-free synthesis of ε-caprolactam.

Table 1: Catalytic Performance in Solvent-Free ε-Caprolactam Synthesis

| Catalyst | Conversion of Cyclohexanone (%) | Selectivity for ε-Caprolactam (%) |

|---|---|---|

| CoAlPO-5 | 35.2 | 78.1 |

| MnAlPO-5 | 28.9 | 65.4 |

Data sourced from studies on the direct synthesis of ε-caprolactam from cyclohexanone in the presence of air and ammonia. nih.gov

While direct solvent-free synthesis of 7-(Aminomethyl)azepan-2-one has not been extensively reported, the principles can be applied to key steps in its synthesis. For instance, the introduction of a nitrogen-containing functional group, a precursor to the aminomethyl group, onto the azepane ring could potentially be achieved under solvent-free conditions. Multicomponent reactions, which are often well-suited to solvent-free conditions, offer a promising avenue for the direct construction of highly functionalized lactams. rsc.org The use of solid-supported reagents and catalysts can also facilitate solvent-free transformations. mdpi.com

Catalytic Methods for Enhanced Atom Economy and Selectivity in Azepane Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and atom economy. nih.gov Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric for evaluating the "greenness" of a synthesis. wjpps.comresearchgate.net

In the synthesis of azepanes, catalytic methods have been developed to improve atom economy, particularly in the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, a key industrial process. Traditional methods use stoichiometric amounts of oleum (B3057394) or sulfuric acid, leading to the formation of large quantities of ammonium sulfate as a byproduct. researchgate.net Green catalytic alternatives utilize solid acid catalysts, such as zeolites, which are reusable and eliminate the formation of this salt waste. researchgate.net

The table below illustrates the improvement in atom economy achieved by switching from a stoichiometric to a catalytic process for a generic amidation reaction, a key step in many nitrogen-containing heterocycle syntheses.

Table 2: Comparison of Atom Economy in Amide Synthesis

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Stoichiometric Amidation | Carboxylic Acid + Amine + Coupling Agent | Amide | Water + Used Coupling Agent | < 50 |

This is a generalized comparison to illustrate the concept of atom economy in amide bond formation, a relevant transformation for the synthesis of lactams and their derivatives. rsc.org

For the synthesis of 7-(Aminomethyl)azepan-2-one, catalytic methods can be envisioned for both the formation of the azepane ring and the introduction of the aminomethyl group. For example, a catalytic reductive amination of a 7-formylazepan-2-one precursor would be a highly atom-economical route to the target compound, using a catalyst and a reducing agent like hydrogen gas, with water as the only byproduct. Furthermore, the development of selective catalysts is crucial to control the regioselectivity of functionalization at the 7-position of the azepan-2-one (B1668282) ring.

Utilization of Alternative Energy Sources (e.g., Microwave, Ultrasonic Irradiation)

The use of alternative energy sources like microwave (MW) and ultrasonic irradiation can significantly enhance the efficiency and sustainability of chemical syntheses. nih.gov These techniques can lead to dramatic reductions in reaction times, increased yields, and sometimes, improved selectivity compared to conventional heating methods. nih.gov

Microwave-assisted organic synthesis has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including seven-membered rings. nih.gov The rapid and uniform heating provided by microwaves can accelerate reactions that are sluggish under conventional conditions. nih.gov In the context of synthesizing functionalized azepan-2-ones, microwave irradiation could be beneficial for steps such as cyclization to form the lactam ring or for the introduction of substituents.

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized hot spots with extremely high temperatures and pressures. sciforum.net This can lead to enhanced reaction rates and yields. sciforum.net While the direct application of ultrasound to the synthesis of 7-(Aminomethyl)azepan-2-one is not well-documented, its use in related transformations, such as the formation of other bioactive molecules, has shown promise in reducing reaction times and improving efficiency. sciforum.net

The following table provides a conceptual comparison of reaction times for a generic organic synthesis under different energy sources.

Table 3: Illustrative Comparison of Reaction Times with Different Energy Sources

| Reaction | Conventional Heating (hours) | Microwave Irradiation (minutes) | Ultrasonic Irradiation (minutes) |

|---|

This table provides a general illustration of the potential time savings with alternative energy sources and is not based on specific data for the synthesis of 7-(Aminomethyl)azepan-2-one.

The application of these alternative energy sources can be particularly advantageous in solvent-free or minimal solvent systems, further enhancing the green credentials of the synthetic process. The combination of catalysis with microwave or ultrasonic irradiation can also lead to synergistic effects, resulting in even more efficient and sustainable synthetic methodologies for compounds like 7-(Aminomethyl)azepan-2-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.